molecular formula C7H16Cl2N2 B174174 1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride CAS No. 18339-49-6

1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride

Cat. No.: B174174
CAS No.: 18339-49-6
M. Wt: 199.12 g/mol
InChI Key: MNDMJUPLJBOBQZ-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride is a chemical compound with the molecular formula C7H15ClN2. It is also known as quinuclidin-4-amine dihydrochloride. This compound is characterized by its bicyclic structure, which includes a nitrogen atom, making it a member of the azabicyclo family. It is commonly used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Target of Action

It is known that this compound is a strong nucleophile and a weak lewis base , suggesting that it may interact with electrophilic sites in biological systems.

Mode of Action

1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride, due to its strong nucleophilic properties, can participate in various organic transformations . It can serve as a good leaving group in aliphatic and aromatic nucleophilic substitution reactions . This suggests that the compound may interact with its targets by donating electrons and forming new bonds.

Pharmacokinetics

It is known that the compound is highly soluble , which could potentially enhance its bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal storage conditions .

Preparation Methods

The synthesis of 1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through the reaction of quinuclidine with ammonia or amines under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

    Reaction Conditions: The reaction conditions often include elevated temperatures and pressures to ensure the complete conversion of reactants to the product. Solvents such as ethanol or methanol are commonly used to dissolve the reactants and facilitate the reaction.

    Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to maintain consistent reaction conditions and high yields. .

Chemical Reactions Analysis

1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of quinuclidin-4-one.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of quinuclidin-4-amine.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, resulting in the formation of various substituted derivatives. Common reagents for these reactions include halogenating agents like chlorine or bromine.

    Major Products: The major products formed from these reactions include quinuclidin-4-one, quinuclidin-4-amine, and various substituted quinuclidine derivatives

Scientific Research Applications

1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties:

    Chemistry: In chemistry, it serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is used to study the interactions between small molecules and biological macromolecules. It is often employed in the development of enzyme inhibitors and receptor ligands.

    Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is used in the design of drugs targeting neurological disorders and other medical conditions.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. .

Comparison with Similar Compounds

1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Similar compounds include quinuclidine, quinuclidin-3-ol, and quinuclidin-4-one. These compounds share the bicyclic structure but differ in their functional groups and chemical properties.

    Uniqueness: The presence of the amine group in this compound distinguishes it from other quinuclidine derivatives. .

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-7-1-4-9(5-2-7)6-3-7;;/h1-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDMJUPLJBOBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18339-49-6
Record name 1-azabicyclo[2.2.2]octan-4-amine dihydrochloride
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